2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline
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Overview
Description
2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a fused imidazole and quinoline ring system, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include active manganese dioxide and selenium dioxide for oxidation, and nickel catalysts for cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-hydroxymethyl and 2-methyl derivatives of the compound with active manganese dioxide and selenium dioxide yields 2-formyl derivatives .
Scientific Research Applications
2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline can be compared with other imidazoquinoline derivatives, such as 7,8-dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-chloro-5-methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene |
InChI |
InChI=1S/C11H11ClN2/c1-7-4-5-8-3-2-6-14-10(8)9(7)13-11(14)12/h4-5H,2-3,6H2,1H3 |
InChI Key |
LGANFBPSJHJKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(CCCN3C(=N2)Cl)C=C1 |
Origin of Product |
United States |
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